molecular formula C17H9ClF3NO2S B11330693 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide

Cat. No.: B11330693
M. Wt: 383.8 g/mol
InChI Key: MTIXGKMRMGDBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable component in various scientific and industrial applications .

Properties

Molecular Formula

C17H9ClF3NO2S

Molecular Weight

383.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxoisothiochromene-3-carboxamide

InChI

InChI=1S/C17H9ClF3NO2S/c18-12-6-5-10(17(19,20)21)8-13(12)22-15(23)14-7-9-3-1-2-4-11(9)16(24)25-14/h1-8H,(H,22,23)

InChI Key

MTIXGKMRMGDBAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-oxo-1H-isothiochromene-3-carboxamide involves multiple steps, including Friedel-Crafts acylation, nitration, and reduction reactions. The process typically begins with the acylation of a suitable aromatic compound, followed by nitration to introduce the nitro group. The nitro group is then reduced to an amine, which undergoes further reactions to form the final product . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to enhance yield and purity .

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